molecular formula C19H23NO5S2 B11399768 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11399768
M. Wt: 409.5 g/mol
InChI Key: KMACNJKSBBGPSO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenoxy group, and a methylthiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the dioxidotetrahydrothiophene and methoxyphenoxy derivatives. These intermediates are then coupled through amide bond formation using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group, for example, could influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H23NO5S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO5S2/c1-14-7-9-26-18(14)11-20(15-8-10-27(22,23)13-15)19(21)12-25-17-6-4-3-5-16(17)24-2/h3-7,9,15H,8,10-13H2,1-2H3

InChI Key

KMACNJKSBBGPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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